molecular formula C15H20F3N3O2 B1443797 tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate CAS No. 1779124-39-8

tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate

Cat. No.: B1443797
CAS No.: 1779124-39-8
M. Wt: 331.33 g/mol
InChI Key: ZXFNIFVEJJIMJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate is a compound that features a piperazine ring substituted with a trifluoromethyl group on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the trifluoromethyl group or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperazine ring can form hydrogen bonds and other interactions with biological molecules, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. This makes it particularly valuable in drug development and other applications where these properties are desirable .

Properties

IUPAC Name

tert-butyl 4-[2-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O2/c1-14(2,3)23-13(22)21-9-7-20(8-10-21)11-5-4-6-19-12(11)15(16,17)18/h4-6H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFNIFVEJJIMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(N=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.